5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of tetrahydroisoquinoline, a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group attached to the 5-position . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H .Physical And Chemical Properties Analysis
5-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 199.68 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Neuroprotective Applications
Neuroprotective Activity in Parkinson’s Disease 5-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their neuroprotective properties, particularly in the context of Parkinson's disease. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its hydroxy derivatives have shown potential in reducing neurotoxicity and offering neuroprotective effects. Notably, hydroxyl substitution decreased toxicity while methoxyl substitution increased it, with certain hydroxy-1MeTIQ derivatives displaying significant efficacy, suggesting potential therapeutic applications for Parkinson’s disease (Okuda, Kotake, & Ohta, 2003).
Synthetic Applications
Dynamic Kinetic Resolution in Synthesis The compound has also been utilized in the synthesis of enantiopure compounds. An efficient dynamic kinetic resolution method was employed to synthesize enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors, and its analogue 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, both achieving enantiomeric excesses of over 99%. The methodology involved Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, showcasing the compound’s significance in the field of synthetic organic chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).
Photoredox Transformations in Natural Product Synthesis
Transformation of Marine Natural Products 5-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been instrumental in the intramolecular photoredox transformation of marine natural products. This methodology was applied to convert renieramycin M into renieramycins T and S, highlighting the compound's role in enabling transformations that are crucial for the development and study of biologically active substances (Yokoya et al., 2023).
Exploration in Tubulin-Polymerization Inhibition
Novel Tubulin-Polymerization Inhibitors Derivatives of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline have been explored for their role in inhibiting tubulin polymerization, targeting the colchicine site. The research led to the discovery of compounds exhibiting high in vitro cytotoxic activity and significant potency against tubulin assembly. Such studies are crucial for the development of potential therapeutic agents targeting cancer (Wang et al., 2014).
Safety And Hazards
The safety information available for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for research on 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are likely to focus on further exploring their biological activities and developing novel analogs with potent activity. The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, and there is ongoing interest in understanding the structural–activity relationships and mechanisms of action of these compounds .
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJYXDLWQYGCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553059 | |
Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
103030-70-2 | |
Record name | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103030-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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